6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urapidil involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then purified by recrystallization from optimized solvents, which is beneficial for large-scale production . The overall yield of this route is about 45% .
Another method involves boiling N-(o-methoxyphenyl)-N’-(3-aminopropyl)-piperazine with 1,3-dimethyl-4-chlorouracil in triethylamine for 15 hours . The excess triethylamine is distilled off, and the residue is dissolved in hydrochloric acid, followed by filtration and recrystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions
Urapidil undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Urapidil has a wide range of scientific research applications, including:
Mechanism of Action
Urapidil exerts its effects by blocking α1-adrenergic receptors, which are involved in the contraction of smooth muscles in blood vessels . This leads to vasodilation and a reduction in peripheral blood pressure . Additionally, urapidil activates the 5HT-1A receptor in the central nervous system, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts as an α1-adrenergic receptor antagonist.
Naftopidil: Another α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Uniqueness
Urapidil is unique in its dual mechanism of action, combining peripheral α1-adrenergic receptor blockade with central 5HT-1A receptor activation . This dual action allows it to effectively lower blood pressure without causing reflex tachycardia .
Properties
Molecular Formula |
C20H32ClN5O3 |
---|---|
Molecular Weight |
426.0 g/mol |
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C20H31N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,18,21H,6,9-15H2,1-3H3;1H |
InChI Key |
SEZGZANIWIFVIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl |
Origin of Product |
United States |
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